Cas no 919954-07-7 (3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide)

3,6-Dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide is a heterocyclic compound featuring a pyridine core substituted with dichloro groups and linked to a thiazole-thiophene moiety via a carboxamide bridge. This structure confers notable reactivity and potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of electron-rich thiophene and thiazole rings enhances its utility in cross-coupling reactions, while the dichloropyridine component offers sites for further functionalization. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound’s stability and synthetic versatility underscore its value in research and industrial settings.
3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide structure
919954-07-7 structure
Product name:3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
CAS No:919954-07-7
MF:C13H7Cl2N3OS2
MW:356.250177621841
CID:5845691
PubChem ID:17549535

3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS017065213
    • 919954-07-7
    • Z28307751
    • 3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
    • EN300-26615711
    • Inchi: 1S/C13H7Cl2N3OS2/c14-7-3-4-10(15)17-11(7)12(19)18-13-16-8(6-21-13)9-2-1-5-20-9/h1-6H,(H,16,18,19)
    • InChI Key: DTKIUDDUWVSPKC-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(N=C1C(NC1=NC(=CS1)C1=CC=CS1)=O)Cl

Computed Properties

  • Exact Mass: 354.9407596g/mol
  • Monoisotopic Mass: 354.9407596g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 111Ų

3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26615711-0.05g
3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide
919954-07-7 95.0%
0.05g
$212.0 2025-03-20

Additional information on 3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide

3,6-Dichloro-N-[4-(Thiophen-2-Yl)-1,3-Thiazol-2-Yl]Pyridine-2-Carboxamide: A Comprehensive Overview

3,6-Dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide, identified by the CAS number 919954-07-7, is a chemically synthesized compound with a complex structure that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique molecular architecture, which incorporates a pyridine ring, a thiazole ring, and a thiophene moiety. The presence of these heterocyclic groups contributes to its potential as a bioactive molecule with diverse applications.

The molecular structure of this compound is notable for its dichloropyridine core, which serves as a central framework for the attachment of other functional groups. The thiazole ring, substituted at the 4-position with a thiophene group, adds complexity to the molecule and enhances its potential for interaction with biological targets. Recent studies have highlighted the importance of such heterocyclic systems in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitutions and coupling reactions. The synthesis process involves the strategic introduction of chlorine atoms onto the pyridine ring and the subsequent attachment of the thiazole-thiophene moiety. Researchers have explored various synthetic pathways to optimize yield and purity, ensuring that the compound meets high standards for both research and potential commercial applications.

The biological activity of 3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide has been extensively studied in recent years. Preclinical studies have demonstrated its potential as an anti-inflammatory agent, with promising results in reducing inflammation in cellular models. Additionally, this compound has shown moderate activity against certain cancer cell lines, suggesting its potential role in anticancer therapy.

One of the most intriguing aspects of this compound is its ability to modulate cellular signaling pathways. Recent research has focused on its interaction with key enzymes involved in inflammation and cancer progression. For instance, studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are central to inflammatory processes. Furthermore, its ability to target specific kinases involved in cell proliferation and survival has made it a candidate for further investigation in oncology.

The pharmacokinetic properties of this compound have also been evaluated in preclinical models. Studies indicate that it exhibits moderate solubility and bioavailability, which are critical factors for its potential use as an oral medication. However, further optimization may be required to enhance its pharmacokinetic profile and reduce any potential toxicity.

In conclusion, 3,6-dichloro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide (CAS No. 919954-07-7) represents a promising candidate for drug development due to its unique chemical structure and diverse biological activities. As research continues to uncover its full potential, this compound may pave the way for innovative therapeutic interventions in various disease areas.

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